Cas no 21416-88-6 (2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel-)
21416-88-6 structure
Product Name:2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel-
CAS 번호:21416-88-6
MF:C12H18N4O4
메가와트:282.295722484589
CID:258930
PubChem ID:119081
Update Time:2025-04-19
2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel- 화학적 및 물리적 성질
이름 및 식별자
-
- 2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel-
- 2,6-piperazinedione, 4-[(1R,2S)-2-(3,5-dioxo-1-piperazinyl)-1-methylpropyl]-
- 4-[(2S,3R)-3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione
- ICRF-193
- ICRF 193
- meso-2,3-Bis(3,5-dioxopiperazin-1-yl)butane
- HY-118590
- CHEMBL264684
- CS-0067577
- ICRF-193, apoptosis inducer, arabinosidase substrate
- 21416-88-6
- meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane
- KBio2_003055
- 4,4'-(2R,3S)-butane-2,3-diyldipiperazine-2,6-dione
- 2,6-Piperazinedione, 4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, rel-
- CHEBI:93771
- 2,6-Piperazinedione, 4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,S*)-
- KBioSS_000487
- NCGC00163454-02
- HMS1990I09
- KBio3_000893
- IDI1_002159
- HMS1362I09
- HMS1792I09
- BRN 3981691
- NCGC00163454-03
- Bio2_000884
- NCGC00163454-01
- Bio2_000404
- DTXSID201259810
- HMS3403I09
- KBioGR_000487
- meso-2,3-bis(2,6-dioxopiperazin-4-yl)butane
- 4-[(2S, 3R)-3-(3, 5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2, 6-dione
- SCHEMBL438498
- KBio2_005623
- meso-4,4'-(3,2-butanediyl)-bis(2,6-piperazinedione)
- ITH
- 2,6-Piperazinedione, 4,4'-(1,2-dimethylethylene)di-, meso-
- 4-[(2S,3R)-3-[3,5-bis(oxidanylidene)piperazin-1-ium-1-yl]butan-2-yl]piperazin-4-ium-2,6-dione
- KBio2_000487
- BI162087
- BSPBio_001147
- meso-4,4'-(1,2-dimethylethylene)di-2,6-piperazinedione
- KBio3_000894
- OBYGAPWKTPDTAS-OCAPTIKFSA-N
- GLXC-10517
- Rel-4,4'-((2R,3S)-butane-2,3-diyl)bis(piperazine-2,6-dione)
-
- 인치: 1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)/t7-,8+
- InChIKey: OBYGAPWKTPDTAS-OCAPTIKFSA-N
- 미소: O=C1CN(CC(N1)=O)[C@@H](C)[C@@H](C)N1CC(NC(C1)=O)=O
계산된 속성
- 정밀분자량: 282.13294
- 동위원소 질량: 282.132805
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 3
- 복잡도: 390
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 98.8
- 소수점 매개변수 계산 참조값(XlogP): -1
실험적 성질
- 밀도: 1.308
- 비등점: 526.7°Cat760mmHg
- 플래시 포인트: 272.4°C
- 굴절률: 1.539
- 용해도: DMSO: soluble4mg/mL
- PSA: 98.82
2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I911211-1mg |
ICRF-193 |
21416-88-6 | 98% | 1mg |
¥5,313.60 | 2022-01-14 | |
| Aaron | AR00BTJD-1mg |
HEPARIN, SODIUM, LOW MOLECULAR WEIGHT |
21416-88-6 | 98% | 1mg |
$554.00 | 2025-02-13 | |
| Aaron | AR00BTJD-5mg |
HEPARIN, SODIUM, LOW MOLECULAR WEIGHT |
21416-88-6 | 98% | 5mg |
$1282.00 | 2025-02-13 | |
| 1PlusChem | 1P00BTB1-1mg |
HEPARIN, SODIUM, LOW MOLECULAR WEIGHT |
21416-88-6 | 98% | 1mg |
$440.00 | 2023-12-19 | |
| 1PlusChem | 1P00BTB1-5mg |
HEPARIN, SODIUM, LOW MOLECULAR WEIGHT |
21416-88-6 | 98% | 5mg |
$998.00 | 2023-12-19 |
2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel- 관련 문헌
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
21416-88-6 (2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel-) 관련 제품
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추천 공급업체
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
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Yunnanjiuzhen
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Shanghai Pearlk Chemicals Co., Ltd.
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PRIBOLAB PTE.LTD
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Handan Zechi Trading Co., Ltd
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